molecular formula C8H8ClNO B12455679 1-(6-Chloro-4-methylpyridin-2-YL)ethanone

1-(6-Chloro-4-methylpyridin-2-YL)ethanone

Cat. No.: B12455679
M. Wt: 169.61 g/mol
InChI Key: XJFAAZOPAICLFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-4-methylpyridin-2-yl)ethanone typically involves the chlorination of 4-methylpyridine followed by the introduction of an ethanone group. One common method involves the reaction of 4-methylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group at the 6-position. This is followed by the Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethanone group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-4-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloro-4-methylpyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and ethanone groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-4-methylpyridin-2-yl)ethanone is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(6-chloro-4-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3

InChI Key

XJFAAZOPAICLFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C(=O)C

Origin of Product

United States

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